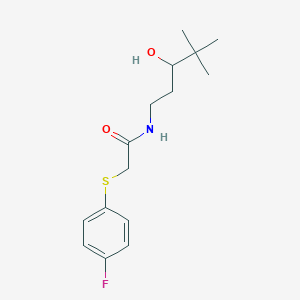

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is a synthetic acetamide derivative characterized by a thioether-linked 4-fluorophenyl group and a branched alkyl chain with hydroxyl and dimethyl substituents. Its molecular structure combines a fluorinated aromatic moiety, which may enhance lipophilicity and metabolic stability, with a polar hydroxy group that could improve aqueous solubility.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO2S/c1-15(2,3)13(18)8-9-17-14(19)10-20-12-6-4-11(16)5-7-12/h4-7,13,18H,8-10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHONSYLKKBLRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)CSC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide typically involves the following steps:

Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage.

Introduction of the Acetamide Group: The intermediate is then reacted with an acyl chloride or anhydride to introduce the acetamide group.

Addition of the Hydroxy-Dimethylpentyl Side Chain: The final step involves the addition of the hydroxy-dimethylpentyl side chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thioether linkage and hydroxy-dimethylpentyl side chain contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Fluorophenyl Thioether Derivatives

The compound N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 306732-39-8) shares the 4-fluorophenylthioacetamide backbone but differs in the N-substituent (4-fluorophenyl vs. 3-hydroxy-4,4-dimethylpentyl). This substitution alters steric and electronic properties:

- The dual 4-fluorophenyl groups in the analog may increase lipophilicity, which could influence membrane permeability in biological systems.

Pyrimidoindole-Linked Acetamides

Compounds such as N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (compound 28 in ) feature a pyrimidoindole-thioacetamide scaffold. While structurally distinct, these analogs highlight the versatility of thioether-linked acetamides in medicinal chemistry. Key differences include:

- Heterocyclic vs. Fluorophenyl Core : The pyrimidoindole moiety may confer planar rigidity and π-π stacking interactions, whereas the fluorophenyl group offers steric simplicity and fluorination-driven electronic effects.

- Biological Activity : Pyrimidoindole derivatives were synthesized as TLR4 ligands, suggesting that the target compound’s thioether linkage could be compatible with receptor-binding applications .

Physicochemical Properties

Table 1: Hypothetical Property Comparison

*LogP values estimated using fragment-based methods.

Key Observations :

- The target compound’s hydroxy group may reduce LogP compared to analogs with purely hydrophobic substituents, balancing lipophilicity and solubility.

- Branched alkyl chains (e.g., 3-hydroxy-4,4-dimethylpentyl) may improve metabolic stability compared to linear chains by sterically hindering enzymatic degradation.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is a novel organic molecule that has attracted attention in medicinal chemistry and pharmacology due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a fluorophenyl group , a thioether linkage , and an acetamide functional group . The presence of the fluorine atom enhances lipophilicity, which may improve its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the thioether : Reacting a suitable fluorinated phenol with a thioacetic acid derivative.

- Acetamide formation : Coupling the resulting thioether with an appropriate amine under acylation conditions.

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have shown promising results against several cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation markers in cellular models.

- Neuroprotective Properties : Some studies have indicated that compounds with similar structures exhibit neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies

-

Anticancer Efficacy :

- A study investigated the effects of this compound on HepG2 liver cancer cells. Results showed an IC50 value indicating significant inhibitory activity against cell proliferation.

- Another study focused on its mechanism of action, revealing apoptosis induction through caspase activation pathways.

-

Inflammation Modulation :

- In vitro experiments demonstrated that the compound reduced TNF-alpha levels in macrophages, suggesting anti-inflammatory potential.

Data Table: Biological Activity Overview

| Activity Type | Assay Type | Cell Line/Model | IC50/Effect |

|---|---|---|---|

| Anticancer | MTT Assay | HepG2 | IC50 = 1.30 μM |

| Anti-inflammatory | ELISA | Macrophages | Reduced TNF-alpha levels |

| Neuroprotective | Cell Viability Assay | Neuronal Cells | Promotes cell survival |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.